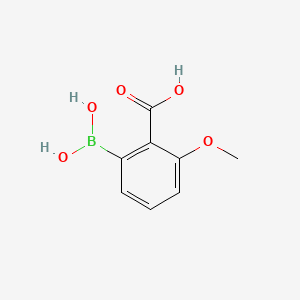

2-Borono-6-methoxybenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

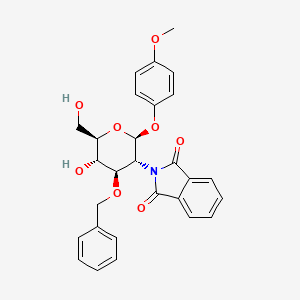

2-Borono-6-methoxybenzoic acid is a chemical compound with the molecular formula C8H9BO5 . It is primarily used in scientific experiments due to its unique chemical and physical properties.

Molecular Structure Analysis

The molecular structure of 2-Borono-6-methoxybenzoic acid is represented by the molecular formula C8H9BO5. It has an average mass of 195.965 Da and a mono-isotopic mass of 196.054306 Da .Physical And Chemical Properties Analysis

2-Borono-6-methoxybenzoic acid has a molecular formula of C8H9BO5, an average mass of 195.965 Da, and a mono-isotopic mass of 196.054306 Da .Applications De Recherche Scientifique

1. Synthesis of Organic Compounds

2-Borono-6-methoxybenzoic acid plays a crucial role in the synthesis of organic compounds. Nguyen et al. (2006) demonstrated its utility in the ortho-metalation of unprotected benzoic acids, facilitating the synthesis of various 2-methoxybenzoic acid derivatives, including lunularic acid, a naturally occurring compound with potential biological activity (Nguyen, Castanet, & Mortier, 2006).

2. Creation of Fluorescent Complexes

Marcantonatos and Monnier (1965) explored the reaction of boric acid with substituted 2-hydroxybenzophenones, forming fluorescent complexes. This process, involving compounds related to 2-borono-6-methoxybenzoic acid, finds applications in detecting and quantifying boron (Marcantonatos & Monnier, 1965).

3. Photochromic Material Synthesis

The synthesis of photochromic materials, like thieno-2H-chromene derivatives, involves the use of methoxybenzo[b]thiophenes, which are related to 2-borono-6-methoxybenzoic acid. These compounds exhibit a change in color upon exposure to light, making them useful in various applications, including inks and security printing (Queiroz et al., 2000).

4. Detection of Boronic Acids

Aronoff et al. (2013) developed a method for detecting boronic acids and other boron-containing compounds using the excited-state intramolecular proton transfer (ESIPT) of 10-hydroxybenzo[h]quinolone. This methodology is highly sensitive and selective, offering practical applications in synthetic chemistry and materials science (Aronoff, VanVeller, & Raines, 2013).

5. Boron Adsorption Studies

Yu et al. (2013) investigated the use of salicylic-HCHO polymeric resin, derived from a process involving 2,4-dihydroxybenzoic acid, a compound structurally similar to 2-borono-6-methoxybenzoic acid, for adsorbing boron. This research contributes to the understanding of boron removal from various environments, which is crucial for environmental protection and water treatment technologies (Yu, Xue, Fan, & Shi, 2013).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-borono-6-methoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO5/c1-14-6-4-2-3-5(9(12)13)7(6)8(10)11/h2-4,12-13H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FANBEBZGFTYXKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)OC)C(=O)O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681678 |

Source

|

| Record name | 2-Borono-6-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Borono-6-methoxybenzoic acid | |

CAS RN |

1256346-40-3 |

Source

|

| Record name | 2-Borono-6-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3S,4R,5R)-2-[[[(Z)-4-aminobut-2-enyl]-ethylamino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B594899.png)